molecular formula C16H18N2O3S B2891194 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid CAS No. 451465-62-6

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2891194
CAS No.: 451465-62-6
M. Wt: 318.39
InChI Key: VXXLIOIHIURFSO-UHFFFAOYSA-N
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Description

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a quinazolinone core linked to a cyclohexane carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Alkylation: The quinazolinone derivative is then alkylated with a suitable alkyl halide to introduce the methyl group.

    Coupling with Cyclohexane Carboxylic Acid: The final step involves coupling the alkylated quinazolinone with cyclohexane-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of more efficient catalysts, and greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid moiety, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H$_2$O$_2$) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH$_4$).

    Substitution: Coupling reagents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Esters or amides of the carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Cyclohexane carboxylic acid derivatives: Compounds with this moiety are known for their stability and reactivity, making them useful in various applications.

Uniqueness

What sets 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid apart is the combination of the quinazolinone core with the cyclohexane carboxylic acid moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLIOIHIURFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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